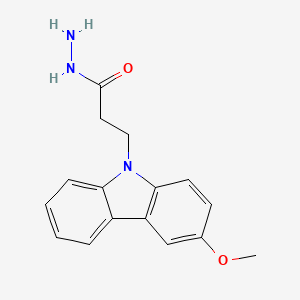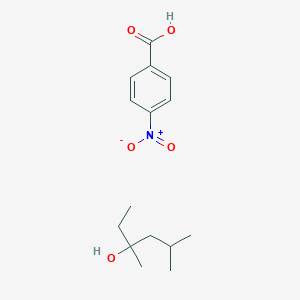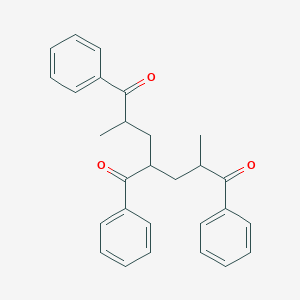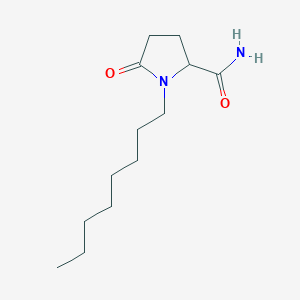
1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide is an organic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by the presence of two pyridinium rings attached to a urea backbone, with iodide ions as counterions. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide typically involves the reaction of 1-methylpyridin-4-amine with phosgene or a phosgene equivalent to form the corresponding isocyanate intermediate. This intermediate then reacts with another equivalent of 1-methylpyridin-4-amine to yield the desired urea derivative. The final step involves the addition of hydroiodic acid to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium rings to pyridine, altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Functionalized pyridinium compounds.
Applications De Recherche Scientifique
1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Mécanisme D'action
The mechanism of action of 1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s pyridinium rings can interact with negatively charged sites on proteins and membranes, leading to alterations in their structure and function. This interaction can disrupt microbial cell membranes, leading to cell death, or modulate enzyme activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-methylpyridin-2-yl)urea: Similar structure but with different substitution patterns on the pyridine rings.
1,3-Bis(2-pyridyl)urea: Lacks the methyl groups, leading to different electronic and steric properties.
1,3-Bis(4-pyridyl)urea: Similar backbone but with unsubstituted pyridine rings.
Uniqueness
1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide stands out due to its unique combination of pyridinium rings and iodide counterions, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic interactions and ionic conductivity.
Propriétés
Numéro CAS |
61369-03-7 |
|---|---|
Formule moléculaire |
C13H16I2N4O |
Poids moléculaire |
498.10 g/mol |
Nom IUPAC |
1,3-bis(1-methylpyridin-1-ium-4-yl)urea;diiodide |
InChI |
InChI=1S/C13H14N4O.2HI/c1-16-7-3-11(4-8-16)14-13(18)15-12-5-9-17(2)10-6-12;;/h3-10H,1-2H3;2*1H |
Clé InChI |
ZJMOHQRAJRUJOC-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC=C(C=C1)NC(=O)NC2=CC=[N+](C=C2)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate](/img/structure/B14592752.png)
![1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14592759.png)

![2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14592778.png)

![(E)-1-([1,1'-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B14592787.png)


![1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14592809.png)

![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)

![4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14592851.png)
